4-Carbamoyl-2-methylbenzoic Acid: Structural Architecture and Synthetic Utility
4-Carbamoyl-2-methylbenzoic Acid: Structural Architecture and Synthetic Utility
Executive Summary
4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8) is a bifunctional aromatic scaffold characterized by the coexistence of a carboxylic acid and a primary amide on a toluene core.[1] This specific substitution pattern—placing the amide para to the acid with an ortho-methyl group—imparts unique steric and electronic properties, making it a critical intermediate in the synthesis of respiratory therapeutics (e.g., Revefenacin) and novel heterocyclic pharmacophores. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and application in fragment-based drug design.
Chemical Identity & Structural Specifications[2][3][4][5][6]
Nomenclature and Identifiers
| Parameter | Specification |
| IUPAC Name | 4-Carbamoyl-2-methylbenzoic acid |
| Synonyms | 4-(Aminocarbonyl)-2-methylbenzoic acid; 2-Methylterephthalamic acid |
| CAS Registry Number | 99357-97-8 |
| Molecular Formula | C |
| Molecular Weight | 179.17 g/mol |
| SMILES | CC1=C(C(=O)O)C=CC(=C1)C(=O)N |
| InChI Key | LGEPNRWKNPFLJQ-UHFFFAOYSA-N |
Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus data derived from structural analogues and computational models.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | >230 °C (Predicted based on amide H-bonding network) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water (acidic pH), soluble in alkaline aqueous solutions. |
| pKa (Acid) | ~3.8 – 4.0 (Carboxylic acid) |
| pKa (Base) | ~ -0.5 (Amide oxygen protonation) |
| LogP | 0.7 (Predicted) |
| H-Bond Donors | 2 (Amide NH |
| H-Bond Acceptors | 3 (Acid C=O, Amide C=O, Acid OH) |
Synthetic Methodology
The synthesis of 4-carbamoyl-2-methylbenzoic acid requires precise control to differentiate between the two carbonyl centers. The most robust industrial route involves the selective hydrolysis of 4-cyano-2-methylbenzoic acid.
Primary Route: Selective Nitrile Hydrolysis
This pathway utilizes the distinct reactivity of the cyano group compared to the carboxylic acid. The starting material, 4-cyano-2-methylbenzoic acid, is subjected to controlled hydration.
Reaction Protocol:
-
Starting Material: 4-Cyano-2-methylbenzoic acid (CAS 1975-53-7).[2]
-
Reagents: Hydrogen Peroxide (30%), Potassium Carbonate (K
CO ), DMSO or Water. -
Conditions: The reaction is typically conducted at 0–25 °C. The oxidative hydrolysis (Radziszewski reaction conditions) selectively converts the nitrile to the primary amide without hydrolyzing the amide further to the di-acid.
-
Workup: Acidification of the reaction mixture precipitates the product due to the zwitterionic character and H-bonding network.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and the forward reaction pathway, highlighting the divergence from the potential side-product (2-methylterephthalic acid).
Figure 1: Synthetic pathway focusing on the selective hydration of the nitrile group to yield the target amide while avoiding over-hydrolysis to the dicarboxylic acid.
Analytical Characterization
Confirming the structure requires distinguishing the primary amide protons from the carboxylic acid proton and verifying the regiochemistry of the methyl group.
Spectroscopic Signature (Predicted)
-
H NMR (DMSO-d
, 400 MHz):- 13.0–13.5 (br s, 1H, COOH ): Characteristic broad acid singlet.
-
8.0–7.5 (br s, 2H, CONH
): Two broad singlets (often split due to restricted rotation). - 7.9 (d, 1H, Ar-H): Proton adjacent to the acid (C6).
- 7.7 (s, 1H, Ar-H): Proton between methyl and amide (C3).
- 7.6 (d, 1H, Ar-H): Proton adjacent to amide (C5).
-
2.55 (s, 3H, Ar-CH
): Methyl group singlet, deshielded by the ortho-acid.
-
IR Spectroscopy (ATR):
-
3400, 3180 cm
: N-H stretching (primary amide doublet). -
1690–1710 cm
: C=O stretching (carboxylic acid). -
1650–1670 cm
: C=O stretching (Amide I band).
-
Applications in Drug Development
Revefenacin and Antimuscarinic Agents
4-Carbamoyl-2-methylbenzoic acid serves as a structural motif in the synthesis of Long-Acting Muscarinic Antagonists (LAMAs). In the synthesis of Revefenacin (a bronchodilator for COPD), the "4-carbamoyl-2-methyl" moiety is crucial for binding affinity to the M3 muscarinic receptor. The amide group acts as a hydrogen bond donor/acceptor in the receptor pocket, while the methyl group provides conformational lock, restricting rotation and improving selectivity.
Precursor for Heterocycles
The compound undergoes cyclodehydration to form phthalimides or isoindolinones when reacted with diamines or under dehydrating conditions.
-
Reaction: Intramolecular condensation between the amide nitrogen and the carboxylic acid (under activation) can yield isoindoline-1,3-dione derivatives, although the para orientation usually prevents direct cyclization on the same ring. Instead, it is used to link to other pharmacophores via the acid group, preserving the amide as a distal interaction point.
Handling and Safety (SDS Summary)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood.[3] Avoid dust formation. The compound is stable under normal temperature and pressure but reacts vigorously with strong oxidizing agents and strong bases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57748639, 4-Carbamoyl-2-methylbenzoic acid. Retrieved from [Link]
-
MDPI (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid. Molbank 2022(3), M1407. Retrieved from [Link][4][5][6][7]
Sources
- 1. 2393-20-6|3-(Aminomethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. CAS 1975-53-7: Benzoic acid, 4-cyano-2-methyl- [cymitquimica.com]
- 3. 4-Cyano-2-methylbenzoic acid | CAS#:1975-53-7 | Chemsrc [chemsrc.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
